NF449 octasodium salt

説明

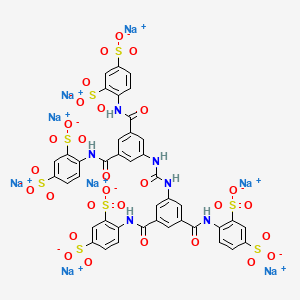

NF449 octasodium is a highly potent P2X1 receptor antagonist. It has IC50s of 0.28, 0.69, and 120 nM for rP2X1, rP2X1+5, P2X2+3, respectively . It is a Gsα-selective G Protein antagonist . NF449 octasodium suppresses the rate of GTP [γS] binding to Gsα-s, inhibits the stimulation of adenylyl cyclase activity, and blocks the coupling of β-adrenergic receptors to Gs .

Molecular Structure Analysis

The molecular formula of NF449 octasodium salt is C41H24N6Na8O29S8 . The molecular weight is 1505.09 . The structure includes carbonyl, imino, and benzenetriylbis groups .Physical And Chemical Properties Analysis

NF449 octasodium salt is a beige solid . It has a high degree of hydration and some residual NaCl . It is soluble in water up to 25 mg/ml .科学的研究の応用

Inhibition of Platelet Functions and Thrombosis

NF449 octasodium salt has been researched for its potential in inhibiting platelet functions and thrombosis. A study by Hechler et al. (2005) demonstrated that NF449 selectively antagonizes the platelet P2X1 receptor, impacting platelet function. This property makes it a candidate for new antithrombotic drugs targeting the platelet P2 receptors (Hechler et al., 2005).

Interaction with Virus Capsids

NF449 has been studied for its interaction with virus capsids. Nishimura et al. (2015) found that NF449 prevents virus attachment to certain cellular receptors by blocking the interaction with the enterovirus A71 capsid. This finding suggests potential applications of NF449 in antiviral therapies (Nishimura et al., 2015).

Modulating Binding Sites of Receptors

Research by Farmer et al. (2014) explored the binding mechanism of NF449 at P2X1 receptors, offering insights into selective antagonism and aiding rational drug design. The study identified the coordination of NF449 by the core ATP-binding site, which is significant for understanding receptor interactions (Farmer et al., 2014).

Applications in Nanoparticle Research

Although not directly relatedto NF449 octasodium salt, studies in nanoparticle research have implications for understanding the properties and applications of similar compounds. For example, Yang et al. (2013) reported on the crystal structures and theoretical analysis of Ag44 and Au12Ag32 nanoparticles, stabilized with fluorinated arylthiols. These findings contribute to the broader understanding of stability and electronic properties of nanomaterials, which could be relevant in the context of studying similar compounds like NF449 (Yang et al., 2013).

作用機序

Safety and Hazards

The safety data sheet for NF449 octasodium salt suggests avoiding raising and breathing dust, and providing adequate ventilation . It is not intended for human or veterinary use .

Relevant Papers

- “NF449: a subnanomolar potency antagonist at recombinant rat P2X1 receptors” discusses the antagonistic effects of NF449 on P2X1 receptors .

- “Inhibition of Platelet Functions and Thrombosis through Selective or Nonselective Inhibition of the Platelet P2 Receptors with Increasing Doses of NF449” explores the effects of NF449 on platelet functions .

特性

IUPAC Name |

octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBZSNWCUJBMHF-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H24N6Na8O29S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NF449 octasodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

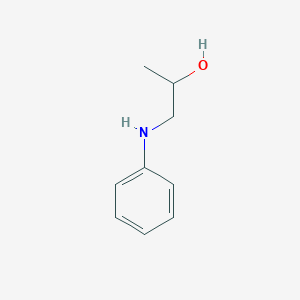

![2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B3340235.png)

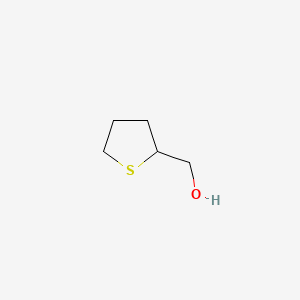

![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)

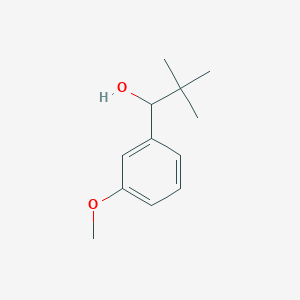

![1H,5H-[1]Benzopyrano[6,7,8-ij]quinolizinium,9-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propenyl]-11-(1,1-dimethylethyl)-2,3,6,7-tetrahydro-, inner salt](/img/structure/B3340300.png)

![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)